2-(5-Amino-2-bromo-4-pyridyl)ethanol
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Overview
Description
2-(5-Amino-2-bromo-4-pyridyl)ethanol is a chemical compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both amino and bromo groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-2-bromo-4-pyridyl)ethanol typically involves the bromination of 4-pyridyl ethanol followed by amination. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out in an organic solvent such as dichloromethane at room temperature. The resulting bromo compound is then subjected to amination using ammonia or an amine source under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-2-bromo-4-pyridyl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in ethanol for thiol substitution.
Major Products Formed
Oxidation: 2-(5-Amino-2-bromo-4-pyridyl)acetaldehyde.
Reduction: 2-(5-Amino-4-pyridyl)ethanol.
Substitution: 2-(5-Amino-2-thio-4-pyridyl)ethanol.
Scientific Research Applications
2-(5-Amino-2-bromo-4-pyridyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-2-bromo-4-pyridyl)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-2-chloro-4-pyridyl)ethanol
- 2-(5-Amino-2-fluoro-4-pyridyl)ethanol
- 2-(5-Amino-2-iodo-4-pyridyl)ethanol
Uniqueness
Compared to its analogs, 2-(5-Amino-2-bromo-4-pyridyl)ethanol exhibits unique reactivity due to the presence of the bromo group, which is a good leaving group in substitution reactions.
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-(5-amino-2-bromopyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-7-3-5(1-2-11)6(9)4-10-7/h3-4,11H,1-2,9H2 |
InChI Key |
UHOMZKROJXCTSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Br)N)CCO |
Origin of Product |
United States |
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